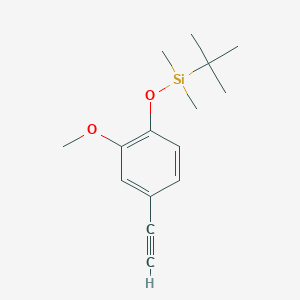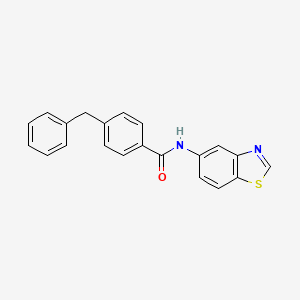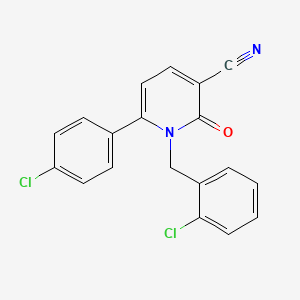![molecular formula C23H25N5O6S B2874573 Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone CAS No. 868220-71-7](/img/structure/B2874573.png)
Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide . This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .Chemical Reactions Analysis
The chemical reactions involving similar compounds include electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent enters exclusively the 5-position of the furan ring . Alkylation of the compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has focused on the synthesis of complex heterocyclic compounds involving furan and thiazolo[1,2,4]triazol moieties. For instance, Abdelhamid et al. (2012) described the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphtofuran moiety, highlighting the versatility of furan derivatives in synthesizing a variety of heterocyclic compounds with potential biological activity (Abdelhamid, Shokry, & Tawfiek, 2012). Similarly, Reddy et al. (2012) reported on the synthesis of benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing the chemical reactivity of furan-based compounds in creating pharmacologically relevant structures (Reddy et al., 2012).
Pharmacological Potential
Kumar et al. (2017) explored the antidepressant and antianxiety activities of novel derivatives containing furan-2-yl groups, indicating the potential of such compounds in neurological and mental health applications (Kumar et al., 2017). This suggests that derivatives of furan, potentially including the specific compound , could be explored for their effects on central nervous system disorders.
Antimicrobial Activities
Research into triazole derivatives, which share structural similarities with the thiazolo[3,2-b][1,2,4]triazol moiety, has shown that these compounds possess significant antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with good to moderate activities against various microorganisms, hinting at the broad-spectrum antimicrobial potential of compounds within this chemical class (Bektaş et al., 2007).
Corrosion Inhibition
The application in corrosion inhibition of mild steel in acidic media has been investigated, suggesting potential industrial applications for furan-2-yl derivatives. Singaravelu et al. (2022) examined the inhibition efficiency of organic inhibitors based on furan-2-yl methanone compounds, demonstrating their effectiveness in protecting mild steel against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Solar Energy Applications
In the context of renewable energy, Kim et al. (2011) explored phenothiazine derivatives with furan linkers for their use in dye-sensitized solar cells, showing improved solar energy-to-electricity conversion efficiency. This indicates that furan derivatives can contribute to the enhancement of solar cell performance, suggesting potential applications in the development of more efficient photovoltaic materials (Kim et al., 2011).
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O6S/c1-31-16-11-14(12-17(32-2)19(16)33-3)18(20-22(30)28-23(35-20)24-13-25-28)26-6-8-27(9-7-26)21(29)15-5-4-10-34-15/h4-5,10-13,18,30H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOWTIPTMJJUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2874492.png)
![3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid](/img/structure/B2874494.png)


![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2874500.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2874501.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2874503.png)
![1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2874505.png)


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2874509.png)
![1-(4-Fluorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2874511.png)

